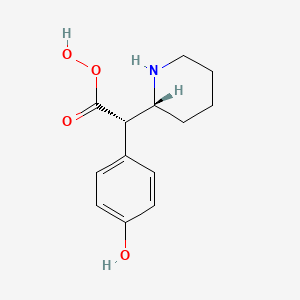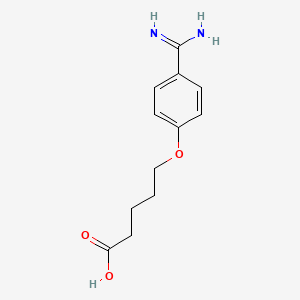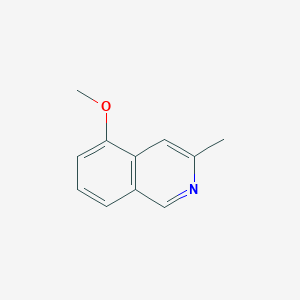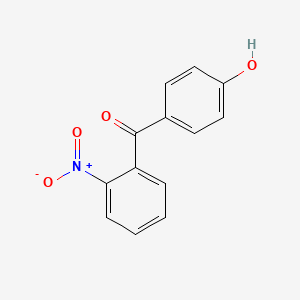
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne is a deuterated alkyne compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly interesting due to its unique structure, which includes a chlorine atom and multiple deuterium atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne typically involves the deuteration of a precursor molecule. One common method is the deuteration of 3-chloro-3-(methyl-d3)-1-butyne-4,4,4-d3. This process can be achieved using deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas safely. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are common.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an alkyl group.
Addition: Formation of dihalides or hydrogenated products.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne has several applications in scientific research:
Chemistry: Used as a labeled compound in reaction mechanism studies to trace the pathway of reactions.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to deuterium incorporation.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne involves its interaction with various molecular targets. The presence of deuterium can alter the bond strength and reaction kinetics, leading to different pathways compared to non-deuterated analogs. The compound can participate in various chemical reactions, influencing the overall reaction mechanism and outcomes.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-3-(methyl-d3)-1-butyne-4,4,4-d3: A closely related compound with similar deuterium labeling.
3-Chloro-1-butyne: A non-deuterated analog with similar structural features but different physical and chemical properties.
Uniqueness
The uniqueness of 3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne lies in its multiple deuterium atoms, which provide distinct advantages in research and industrial applications. The incorporation of deuterium can lead to enhanced stability, altered reaction kinetics, and improved properties in various applications.
Propiedades
Fórmula molecular |
C5H7Cl |
|---|---|
Peso molecular |
108.60 g/mol |
Nombre IUPAC |
3-chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne |
InChI |
InChI=1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3/i2D3,3D3 |
Clave InChI |
QSILYWCNPOLKPN-XERRXZQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C#C)(C([2H])([2H])[2H])Cl |
SMILES canónico |
CC(C)(C#C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)



![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)

![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)



![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)


